molecular formula C15H22N4O3S2 B11175423 1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide

1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11175423
M. Wt: 370.5 g/mol
InChI Key: OAFOFDHSHFPPHK-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions, often using methoxyethyl halides.

    Cyclopentyl Group Introduction: The cyclopentyl group is attached through alkylation reactions, using cyclopentyl halides.

    Formation of the Pyrrolidine Carboxamide Moiety: The final step involves the formation of the pyrrolidine carboxamide moiety through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-cyclopentyl-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds, such as:

    2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound features a similar thiadiazole ring and methoxyethyl group but differs in the presence of a triazole ring and a furyl group.

    N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: This compound shares the cyclopentyl and methoxyethyl groups but has a different core structure with a dipyrido[1,2-a:2,3-d]pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C15H22N4O3S2

Molecular Weight

370.5 g/mol

IUPAC Name

1-cyclopentyl-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H22N4O3S2/c1-22-6-7-23-15-18-17-14(24-15)16-13(21)10-8-12(20)19(9-10)11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,16,17,21)

InChI Key

OAFOFDHSHFPPHK-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3

Origin of Product

United States

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